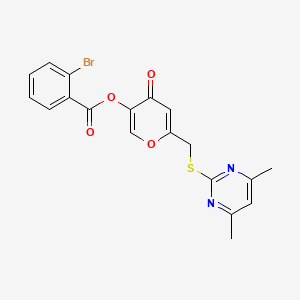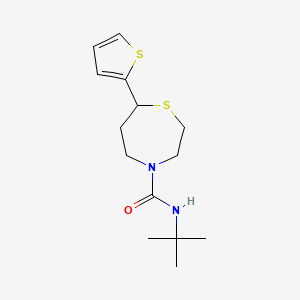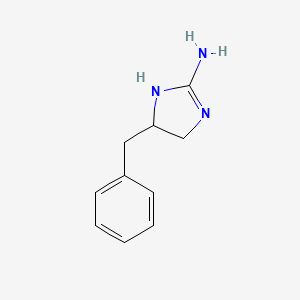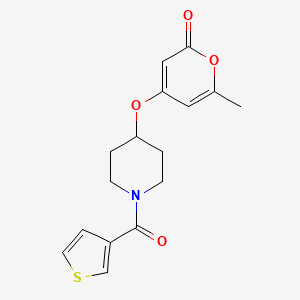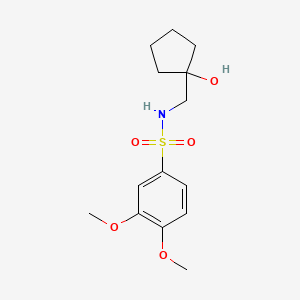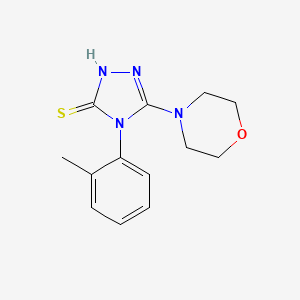
4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole derivatives are a class of heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities and applications in medicinal chemistry. The structure of triazoles, including the 1,2,4-triazole ring, is known for its versatility and potential in drug design, leading to the development of compounds with various pharmacological properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides, which can be obtained from the reaction of isothiocyanates with hydrazides. For instance, the synthesis of specific triazole compounds involves the condensation of carbohydrazide with phenyl isothiocyanate, followed by alkaline cyclization to form the triazole ring (Vardanyan et al., 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be further substituted with various functional groups to modulate the compound's properties. Crystallographic analysis and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the structure and confirm the formation of the desired triazole derivatives.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and Mannich reactions, which allow for the introduction of different substituents into the triazole ring. These reactions are instrumental in modifying the chemical properties and enhancing the biological activity of the compounds.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole ring. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity and interaction with biological targets, are key factors in their pharmacological profile. Studies often focus on the compound's ability to bind to enzymes or receptors, which is indicative of its potential therapeutic applications.
Although the specific compound "4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol" was not directly covered in the available literature, the information provided offers a foundation for understanding the research and development approaches for triazole derivatives. Further studies are required to elucidate the detailed properties and potential applications of this specific compound.
For more information on similar compounds and their properties, please refer to the following sources:
科学的研究の応用
Antimicrobial and Antifungal Activities
Research on 1,2,4-triazole derivatives, which includes compounds like 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial and antifungal properties. Studies have focused on synthesizing various derivatives and evaluating their effectiveness against a range of microorganisms. For instance, Bayrak et al. (2009) synthesized derivatives of 1,2,4-triazoles and assessed their antimicrobial activities, finding some compounds to exhibit good or moderate activity against tested microorganisms (Bayrak et al., 2009). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and reported their antimicrobial activities, with some showing significant effectiveness (Bektaş et al., 2007).
Pharmacokinetic Parameters
The pharmacokinetic properties of 1,2,4-triazole derivatives have been studied to assess their potential as medicinal drugs. For instance, Bushuieva et al. (2022) investigated the mutagenic effects and predicted the carcinogenicity of similar compounds, suggesting their potential in creating new drugs with antifungal activity (Bushuieva et al., 2022).
Antileishmanial Activity
Compounds with a 1,2,4-triazole structure have been evaluated for their potential in treating leishmaniasis. Süleymanoğlu et al. (2018) conducted a study on 1,2,4-triazole derivatives with morpholine, revealing considerable antileishmanial activity in vitro (Süleymanoğlu et al., 2018).
Anti-Inflammatory and Analgesic Activities
Research into 1,2,4-triazole derivatives has also explored their potential as anti-inflammatory and analgesic agents. Upmanyu et al. (2011) synthesized a series of substituted 1,2,4-triazoles, finding some compounds to exhibit significant anti-inflammatory and anti-nociceptive activities (Upmanyu et al., 2011).
Corrosion Inhibition
1,2,4-triazole derivatives have been studied for their corrosion inhibition properties. Yadav et al. (2013) investigated benzimidazole derivatives, including 1,2,4-triazole-3-thiols, for their efficacy in inhibiting mild steel corrosion in acidic environments, demonstrating notable inhibition efficiency (Yadav et al., 2013).
特性
IUPAC Name |
4-(2-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-4-2-3-5-11(10)17-12(14-15-13(17)19)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSZLCMUSDOFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)NN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
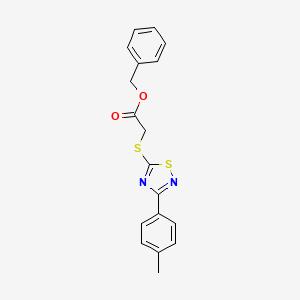
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
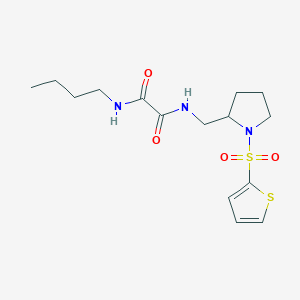

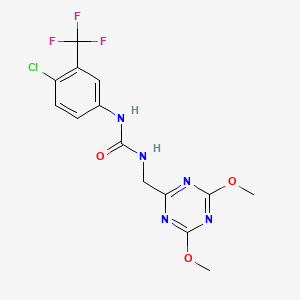
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
